molecular formula C20H22N6 B5486806 5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine

5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine

Cat. No. B5486806
M. Wt: 346.4 g/mol
InChI Key: NAYJMZIIKPDWHV-UHFFFAOYSA-N
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Description

The compound “5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a benzimidazole ring, a pyrazolo[1,5-a]pyrimidine ring, and a piperidine ring . The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazolo[1,5-a]pyrimidine is another heterocyclic moiety that is often found in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques and computational methods. For instance, vibrational spectroscopy and quantum computational studies can provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. For instance, it could be investigated for its potential use in medicine, given the bioactivity of similar compounds .

properties

IUPAC Name

5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-13-5-3-7-16-19(13)24-20(23-16)15-6-4-10-25(12-15)18-11-14(2)22-17-8-9-21-26(17)18/h3,5,7-9,11,15H,4,6,10,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYJMZIIKPDWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCN(C3)C4=CC(=NC5=CC=NN54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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